2,4-Difluoro-5-iodobenzoyl chloride MSDS and safety data sheet
2,4-Difluoro-5-iodobenzoyl chloride MSDS and safety data sheet
An In-depth Technical Guide to the Safe Handling and Application of 2,4-Difluoro-5-iodobenzoyl Chloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: Navigating Data Gaps with Chemical Expertise
This guide has been meticulously constructed by synthesizing data from structurally analogous compounds. The fundamental reactivity and associated hazards of 2,4-Difluoro-5-iodobenzoyl chloride are dictated by the benzoyl chloride functional group. Therefore, its safety profile can be reliably inferred from the safety data of closely related materials such as 2,4-difluorobenzoyl chloride, 4-iodobenzoyl chloride, and other halogenated benzoyl chlorides.[1][2][3][4] This document applies established principles of chemical safety and toxicological assessment to provide a robust and reliable guide for its handling and use.
Core Chemical Profile and Hazard Analysis
2,4-Difluoro-5-iodobenzoyl chloride is a trifunctional synthetic building block, valued for its reactive acyl chloride group and its di-fluoro and iodo-substituted aromatic ring, which allow for a variety of subsequent chemical modifications. Its utility, however, is intrinsically linked to its primary hazard: extreme reactivity with nucleophiles, most notably water.
The Chemistry of Corrosion: The principal hazard of any acyl chloride is its rapid and exothermic hydrolysis. Upon contact with moisture—be it atmospheric humidity, residual water in solvents, or moisture on skin and mucous membranes—it reacts to form hydrochloric acid (HCl) and the corresponding carboxylic acid. This reaction is the source of its severe corrosive properties.[3][4]
Hazard Identification Summary:
| Hazard Class | Description | Causality |
| Skin Corrosion/Burns (Category 1B/1C) | Causes severe skin burns and damage.[2][3][4] | Rapid hydrolysis on skin contact generates corrosive hydrochloric acid. |
| Serious Eye Damage (Category 1) | Causes serious, potentially irreversible eye damage.[2][3][4] | The cornea and other sensitive eye tissues are extremely susceptible to acid burns. |
| Moisture Sensitive/Water Reactive | Reacts with water, potentially violently, to liberate toxic and corrosive gas (HCl).[3][4] | The acyl chloride functional group is highly electrophilic and readily attacked by water. |
| Lachrymator | Substance that irritates the eyes and causes tearing.[5] | The irritant nature of the compound and its hydrolysis product (HCl) stimulates the lachrymal glands. |
Proactive Risk Management: Storage and Handling Protocols
A culture of safety begins before a reagent is even used. The following protocols are designed to prevent exposure and maintain the chemical's integrity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to contain the chemical.
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Ventilation: All manipulations, including weighing, must be performed inside a certified chemical fume hood with a tested and reliable face velocity.[1][6][7]
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Inert Atmosphere: Given its high sensitivity to moisture, handling and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Personal protective equipment is the essential last line of defense. The selection of PPE must be based on the specific task being performed.
Table 1: Task-Specific PPE Requirements
| Task | Minimum Required PPE | Rationale |
| Weighing/Transfer | Safety goggles, lab coat, nitrile gloves. | Protects against incidental contact during brief, controlled transfers. |
| Reaction Setup & Monitoring | Chemical safety goggles, face shield, flame-retardant lab coat, nitrile gloves. | A face shield provides an extra layer of protection against splashes during active chemical manipulations. |
| Large-Scale (>50g) or High-Risk Operations | Chemical safety goggles, face shield, chemical-resistant apron over lab coat, double-gloving or heavy-duty butyl rubber gloves. | Increased quantities pose a greater risk of significant splashes or spills, necessitating enhanced body and hand protection. |
Storage and Incompatibility
Proper storage is critical to preventing degradation and hazardous situations.
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Container: Store in the original, tightly sealed container.[3]
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Environment: Keep in a cool, dry, well-ventilated area designated for corrosive materials. The storage area should be secured and locked.[3][4][6]
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Moisture Control: Store away from water and sources of humidity. Storing in a desiccator cabinet is a recommended best practice.[4]
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Incompatible Materials: Segregate from strong bases, alcohols, amines, and strong oxidizing agents, as these can trigger vigorous to violent exothermic reactions.[2][3][4]
Standard Operating Procedure: A Workflow for Amide Synthesis
This section details a representative experimental protocol, embedding safety checkpoints and expert reasoning throughout the workflow.
Step-by-Step Protocol
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Preparation and Inerting: Don all appropriate PPE as outlined in Table 1 for reaction setup. Assemble a flame- or oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Purge the system with inert gas for several minutes. Expertise: Removing all atmospheric moisture is critical to prevent premature hydrolysis of the acyl chloride, which would reduce yield and create a hazardous HCl byproduct.
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Reagent Addition (Amine): In the fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) and add it to the reaction flask via syringe. Cool the solution to 0 °C in an ice bath. Expertise: The base is required to neutralize the HCl generated during the reaction. Running the reaction at 0°C helps to control the initial exotherm of the acylation.
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Reagent Addition (Acyl Chloride): Prepare a solution of 2,4-Difluoro-5-iodobenzoyl chloride in anhydrous solvent under an inert atmosphere. Add this solution to the stirred amine solution dropwise via an addition funnel or syringe pump. Trustworthiness: A slow, controlled addition is a self-validating safety system. It prevents the reaction from becoming too exothermic, which could cause the solvent to boil, leading to a dangerous pressure increase and potential loss of containment.
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Reaction and Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any remaining acyl chloride. CRITICAL: This step will generate gas (CO2 and HCl) and is exothermic. Ensure vigorous stirring and add the quenching solution at a rate that does not cause excessive frothing or a rapid temperature increase.
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Workup and Purification: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over sodium or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Workflow for a safe and controlled acylation reaction.
Emergency Response Protocols
Preparedness is paramount when working with corrosive materials.
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Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids apart. Remove contact lenses if easy to do. Seek immediate medical attention from an ophthalmologist.[1][4]
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Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large volumes of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]
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Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[1][2][4]
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Expertise: Vomiting risks perforation of the esophagus due to the corrosive nature of the chemical.[1][3]
Accidental Release
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Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a neutralizing agent for acids (e.g., sodium bicarbonate), and a sealed waste container is readily accessible.
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Procedure: Evacuate the immediate area. While wearing full PPE, cover the spill with the inert absorbent. Once absorbed, carefully scoop the material into a designated hazardous waste container. Do not add water to the spill.
Waste Disposal
All materials contaminated with 2,4-Difluoro-5-iodobenzoyl chloride, including empty containers, absorbent materials from spills, and reaction residues, must be disposed of as hazardous chemical waste.[2][4] Follow all local, state, and federal regulations for hazardous waste disposal.
References
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2,4-Difluorobenzoyl chloride Properties. U.S. Environmental Protection Agency (EPA). [Link]
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2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. PubChem. [Link]
